3-Chloro-4-isopropoxy-5-methoxybenzaldehyde
Description
Molecular Architecture and Crystallographic Features
The molecular architecture of this compound is characterized by a benzene ring system substituted with three distinct functional groups positioned at specific locations that create unique steric and electronic environments. The compound possesses a molecular formula of C₁₁H₁₃ClO₃ with a calculated molecular weight of 228.67 atomic mass units. The structural framework consists of a benzaldehyde core modified by a chlorine atom at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and a methoxy group (-OCH₃) at the 5-position of the aromatic ring.
The Simplified Molecular Input Line Entry System representation of the compound is CC(C)OC1=C(C=C(C=C1Cl)C=O)OC, which clearly delineates the connectivity pattern and substitution arrangement. The International Chemical Identifier string InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 provides a standardized description of the molecular structure, while the corresponding InChI Key YJXAUTANCTWVOT-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. The systematic name 3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde accurately reflects the International Union of Pure and Applied Chemistry nomenclature conventions for this substituted aromatic aldehyde.
Crystallographic analysis of related compounds provides insights into the likely solid-state arrangement of this compound. Studies of structurally similar benzaldehyde derivatives indicate that these compounds typically crystallize in triclinic or monoclinic space groups, with intermolecular interactions dominated by van der Waals forces and potential hydrogen bonding involving the aldehyde functionality. The presence of multiple oxygen-containing substituents suggests the possibility of weak intermolecular interactions that could influence crystal packing arrangements and subsequent physical properties.
The steric bulk of the isopropoxy group at the 4-position introduces significant conformational considerations, as this substituent can adopt multiple rotational orientations relative to the benzene ring plane. The methoxy group at the 5-position, while smaller, also contributes to the overall molecular volume and electronic distribution. The chlorine atom at the 3-position provides both steric and electronic influences, with its relatively large van der Waals radius and strong electron-withdrawing character affecting neighboring substituents through both inductive and field effects.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns and ionization behavior that reflect its molecular structure and functional group arrangement. Collision cross section measurements provide valuable insights into the gas-phase conformational properties of the compound under various ionization conditions. The predicted collision cross sections for different adduct forms demonstrate the compound's behavior in electrospray ionization mass spectrometry applications.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 229.06261 | 144.7 |
| [M+Na]⁺ | 251.04455 | 154.8 |
| [M-H]⁻ | 227.04805 | 149.0 |
| [M+NH₄]⁺ | 246.08915 | 164.4 |
| [M+K]⁺ | 267.01849 | 152.0 |
The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 229.06261 exhibits a collision cross section of 144.7 Ų, indicating a relatively compact gas-phase structure. The sodium adduct [M+Na]⁺ shows an increased collision cross section of 154.8 Ų, reflecting the coordination of the sodium cation with electron-rich sites within the molecule. The ammonium adduct [M+NH₄]⁺ displays the largest collision cross section at 164.4 Ų, suggesting extensive hydrogen bonding interactions between the ammonium ion and the oxygen-containing functional groups.
Nuclear magnetic resonance spectroscopy of related compounds in the chloro-methoxybenzaldehyde series provides comparative insights into the expected spectroscopic behavior of this compound. Proton nuclear magnetic resonance studies of structurally analogous semicarbazone derivatives conducted at 300.135 megahertz in dimethyl sulfoxide-d₆ reveal characteristic chemical shift patterns for aromatic protons and substituent groups. The aldehyde proton typically appears as a singlet in the range of 9.5-10.0 parts per million, while aromatic protons exhibit complex multipicity patterns dependent on their electronic environment and coupling relationships.
The isopropoxy group is expected to display characteristic patterns with the isopropyl methyl groups appearing as a doublet around 1.2-1.4 parts per million, while the methine proton manifests as a septet in the 4.5-5.0 parts per million region. The methoxy group substituent typically resonates as a sharp singlet around 3.8-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the aldehyde group around 190-200 parts per million, with aromatic carbons distributed throughout the 110-160 parts per million range depending on their substitution patterns and electronic environments.
Infrared spectroscopy of this compound would exhibit characteristic absorption bands reflecting its functional group composition. The aldehyde carbonyl stretch typically appears as a strong absorption around 1690-1710 wavenumbers per centimeter, while aromatic carbon-carbon stretching modes manifest in the 1450-1600 wavenumbers per centimeter region. The carbon-oxygen stretching vibrations of the ether linkages would appear in the 1000-1300 wavenumbers per centimeter range, with the specific frequencies dependent on the local electronic environment of each oxygen atom.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Theoretical investigations using density functional theory methods provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this compound. Computational studies of related substituted benzaldehyde compounds demonstrate that these molecules exhibit significant electronic delocalization within the aromatic ring system, with substituent effects modifying the electron density distribution and subsequent chemical reactivity patterns. The presence of both electron-donating (methoxy and isopropoxy) and electron-withdrawing (chlorine and aldehyde) groups creates a complex electronic environment that influences molecular properties.
Molecular orbital analysis reveals that the highest occupied molecular orbital is typically localized on the aromatic ring system with contributions from the oxygen lone pairs of the ether substituents. The lowest unoccupied molecular orbital generally involves the aldehyde carbonyl group and adjacent aromatic carbons, creating favorable sites for nucleophilic attack during chemical reactions. The energy gap between these frontier orbitals influences the compound's chemical stability, optical properties, and reactivity toward electrophilic and nucleophilic reagents.
Geometry optimization calculations predict that the compound adopts a predominantly planar conformation for the benzene ring and aldehyde group, with the methoxy substituent lying approximately in the aromatic plane. The isopropoxy group, due to its steric bulk, likely adopts an orientation that minimizes unfavorable interactions with neighboring substituents while maintaining optimal orbital overlap with the aromatic system. The chlorine atom, positioned meta to the aldehyde group, exerts both inductive and mesomeric effects that influence the electron density distribution throughout the molecule.
Computational analysis of vibrational frequencies provides theoretical predictions for infrared spectroscopic assignments and thermodynamic properties. The calculated frequencies for the aldehyde carbonyl stretch, aromatic carbon-carbon vibrations, and carbon-oxygen stretching modes offer valuable comparisons with experimental spectroscopic data. Thermochemical calculations yield estimates for standard enthalpies of formation, heat capacities, and entropy values that are essential for understanding the compound's thermodynamic stability and behavior under various conditions.
Comparative Analysis with Structural Analogues
Structural comparison with related chloro-methoxybenzaldehyde derivatives reveals important trends in molecular properties and chemical behavior. The closely related compound 3-chloro-4-methoxybenzaldehyde, with molecular formula C₈H₇ClO₂, provides a simplified analog lacking the isopropoxy substituent. This compound, bearing Chemical Abstracts Service number 4903-09-7, exhibits similar electronic characteristics but differs significantly in steric bulk and lipophilic character due to the absence of the isopropyl group.
Another relevant structural analog is 3-chloro-4-hydroxy-5-methoxybenzaldehyde, which contains a hydroxyl group instead of the isopropoxy substituent at the 4-position. This compound, with Chemical Abstracts Service number 19463-48-0 and molecular weight 186.59 atomic mass units, demonstrates how substitution pattern modifications influence hydrogen bonding capacity and subsequent physical properties. The presence of the free hydroxyl group enables intermolecular hydrogen bonding that significantly affects solubility characteristics and crystal packing arrangements.
The compound 3-chloro-4,5-dimethoxybenzaldehyde represents another important analog where both the 4- and 5-positions bear methoxy groups. With Chemical Abstracts Service number 18268-68-3 and molecular formula C₉H₉ClO₃, this derivative illustrates the effects of reduced steric hindrance compared to the isopropoxy-containing target compound. The symmetrical dimethoxy substitution pattern creates different electronic distribution patterns and potentially altered reactivity profiles.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₁H₁₃ClO₃ | 228.67 | Reference compound |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Lacks methoxy and isopropoxy groups |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇ClO₃ | 186.59 | Hydroxyl instead of isopropoxy |
| 3-Chloro-4,5-dimethoxybenzaldehyde | C₉H₉ClO₃ | 200.62 | Dimethoxy substitution pattern |
The comparative analysis demonstrates that the isopropoxy substituent in this compound provides unique steric and electronic properties not found in simpler analogs. The increased molecular weight and lipophilicity conferred by the isopropyl group potentially enhance membrane permeability and alter bioavailability profiles compared to smaller methoxy or hydroxyl-containing derivatives. The steric bulk of the isopropoxy group also influences the compound's conformational flexibility and intermolecular interaction patterns, affecting both solution-phase behavior and solid-state properties.
Electronic effects analysis reveals that the electron-donating character of the isopropoxy group is intermediate between the weaker methoxy group and the stronger electron-donating hydroxyl group. This intermediate electronic character provides a balanced reactivity profile that may be advantageous for specific synthetic applications or biological interactions. The positioning of the isopropoxy group at the 4-position, ortho to both the chlorine and methoxy substituents, creates a unique substitution pattern that influences the compound's overall electronic distribution and chemical reactivity compared to other substitution isomers.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAUTANCTWVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Isopropylation: The hydroxyl group is converted to an isopropoxy group using isopropyl iodide in the presence of a base like potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chloro, isopropoxy, and methoxy substituents influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Variations and Key Differences
The following table summarizes structural analogs of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde, highlighting variations in substituents, molecular weights, and CAS numbers:
Reactivity and Physicochemical Properties
- Alkoxy Chain Length :
The isopropoxy group in this compound provides moderate steric hindrance compared to the butoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde . Longer alkyl chains (e.g., butoxy) may enhance lipophilicity but reduce solubility in polar solvents. - Steric Effects :
The 4-methylbenzyloxy group in 351066-32-5 introduces significant steric bulk, likely slowing down nucleophilic aromatic substitution reactions compared to smaller alkoxy substituents . - Electronic Effects :
The chloro and methoxy groups in all analogs act as meta-directing deactivating groups, influencing electrophilic substitution patterns. However, positional isomerism (e.g., 2-chloro vs. 3-chloro in 13719-61-4 vs. 4903-09-7) alters electronic distribution and reactivity .
Research Implications and Gaps
- Synthetic Utility : The isopropoxy group balances reactivity and steric effects, making this compound a versatile intermediate for further functionalization.
- Biological Activity : Structural analogs with methoxy and chloro groups are often explored for antimicrobial or anti-inflammatory properties, but empirical data for this specific compound are lacking.
- Data Gaps : Detailed toxicity profiles, melting points, and solubility data for this compound remain unaddressed in the reviewed literature.
Q & A
Q. What synthetic methodologies are effective for preparing 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde?
The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting a halogenated benzaldehyde precursor (e.g., 3-chloro-5-methoxy-4-hydroxybenzaldehyde) with isopropyl bromide or iodide in the presence of a base like K₂CO₃. The reaction is conducted in polar aprotic solvents (e.g., DMF or acetone) under reflux (60–80°C) for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : ¹H NMR identifies methoxy (δ 3.8–3.9 ppm), isopropoxy (δ 1.3–1.4 ppm for CH₃; δ 4.5–4.7 ppm for OCH), and aldehyde protons (δ 9.8–10.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) to the theoretical mass (C₁₂H₁₅ClO₃: calc. 242.07). Discrepancies >5 ppm require reanalysis .
Q. What are common derivatives synthesized from this aldehyde?
The aldehyde group enables reactions such as:
- Oxidation : Using KMnO₄ or CrO₃ to yield 3-chloro-4-isopropoxy-5-methoxybenzoic acid.
- Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a benzyl alcohol derivative.
- Condensation : Schiff base formation with amines for pharmaceutical intermediates .
Q. What safety protocols are recommended for handling this compound?
Store in airtight containers at 2–8°C to prevent aldehyde oxidation. Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bisulfite .
Advanced Research Questions
Q. How can reaction yields for isopropoxy group introduction be optimized?
Key parameters:
- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Solvent : Anhydrous DMF improves solubility of aromatic intermediates.
- Temperature : Microwave-assisted synthesis (100°C, 30 min) reduces side reactions like ether cleavage .
Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational changes (e.g., hindered rotation of the isopropoxy group).
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting material or oxidized aldehydes). Cross-validate with computational NMR tools (e.g., ACD/Labs) .
Q. What mechanistic insights explain regioselectivity in further substitutions?
The electron-withdrawing aldehyde group directs electrophilic substitutions to the para position of the methoxy group. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model charge distribution and predict reactivity. Kinetic isotopic studies (²H/¹³C labeling) validate proposed mechanisms .
Q. How can stability under acidic/basic conditions impact synthetic applications?
- Acidic Conditions : The aldehyde is prone to hydration (gem-diol formation), which reversibly deactivates the carbonyl.
- Basic Conditions : Cannizzaro reaction may occur, leading to disproportionation. Stabilize the aldehyde by using buffered conditions (pH 6–8) during reactions .
Q. What strategies mitigate side reactions during aldehyde derivatization?
- Protection : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-TsOH.
- Low-Temperature Reactions : Perform Grignard additions at −78°C to minimize enolization .
Q. How do steric effects from the isopropoxy group influence reactivity?
The bulky isopropoxy group reduces accessibility to the adjacent chloro substituent, slowing SNAr reactions. Computational modeling (e.g., molecular dynamics) quantifies steric hindrance, guiding reagent selection (e.g., smaller nucleophiles like NH₃ over bulky amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
